Diethylene glycol dipelargonate

Beschreibung

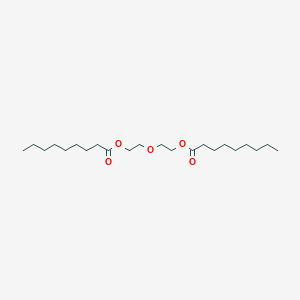

Diethylene glycol dipelargonate (CAS No. 106-01-4) is a diester derived from diethylene glycol and pelargonic acid (nonanoic acid, C9). Its molecular formula is C₂₂H₄₄O₅, with a molecular weight of 386.57 g/mol . Structurally, it consists of two pelargonic acid chains esterified to a diethylene glycol backbone. This compound is widely utilized in industrial and cosmetic applications due to its plasticizing and solvent properties. Key uses include:

- Rubber and polymer formulations: Acts as a plasticizer to improve flexibility and processing .

- Cosmetics: Functions as a skin conditioning agent and emollient .

- Solvent systems: Explored for partitioning studies in quantitative structure-activity relationship (QSAR) models due to its unique solvation properties .

Its safety in cosmetics is generally recognized, though concerns about penetration enhancement (similar to related glycol esters) warrant caution in formulations .

Eigenschaften

CAS-Nummer |

106-01-4 |

|---|---|

Molekularformel |

C22H42O5 |

Molekulargewicht |

386.6 g/mol |

IUPAC-Name |

2-(2-nonanoyloxyethoxy)ethyl nonanoate |

InChI |

InChI=1S/C22H42O5/c1-3-5-7-9-11-13-15-21(23)26-19-17-25-18-20-27-22(24)16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI-Schlüssel |

RTGQGAXEHFZMBG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC |

Andere CAS-Nummern |

106-01-4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Glycol Diesters

Key Observations:

- Glycol backbone length and branching influence thermal stability and compatibility. Diethylene glycol derivatives balance flexibility and moderate molecular weight, while neopentyl glycol’s branching enhances thermal resistance.

- Fatty acid chain length : Pelargonic acid (C9) provides intermediate hydrophobicity compared to caprylic (C8) or capric (C10) acids, affecting solubility and penetration enhancement .

Table 2: Application-Specific Properties

| Compound | Plasticizing Efficiency | Skin Penetration Enhancement | Log P (Estimated) | Thermal Stability |

|---|---|---|---|---|

| Diethylene glycol dipelargonate | Moderate | Low to moderate | ~7.5 | Good |

| Propylene glycol dipelargonate | Low | High | ~6.8 | Moderate |

| Triethylene glycol dipelargonate | High | Low | ~8.2 | Excellent |

| Neopentyl glycol dipelargonate | High | None reported | ~8.5 | Excellent |

Plasticizing Efficiency: Triethylene glycol dipelargonate outperforms others in rubber formulations due to its longer glycol chain, providing superior flexibility . Penetration Enhancement: Propylene glycol dipelargonate is notably effective in enhancing skin absorption of other chemicals, raising safety considerations in cosmetics . Thermal Stability: Branched (neopentyl) and longer-chain (triethylene) glycol esters exhibit higher resistance to degradation .

Solvation Properties in QSAR Models

Propylene glycol dipelargonate (PGDP) is established as a standard solvent for partition coefficient determination due to its balanced proton donor/acceptor properties, contrasting with octanol’s dominance in hydrophobicity . Diethylene glycol dipelargonate, with a higher molecular weight and log P, may offer distinct solvation characteristics but is less studied in this context.

Q & A

Q. Table 1: Comparative Solvent Properties for Log P Determination

| Property | DGP | Octanol |

|---|---|---|

| Log P (experimental) | 4.2–5.1 | 3.0–3.5 |

| H-bond Donor Capacity | Moderate | High |

| Fragment Value Range | -0.5 to +1.8 | -1.2 to +1.2 |

| Relevance to Membranes | Non-polar domains | Polar domains |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.